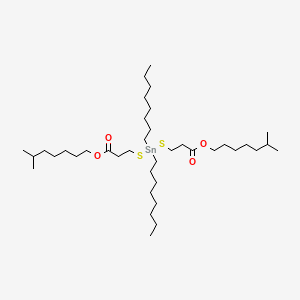
2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate is a complex organic compound with a unique structure that includes a chloroethyl group, a phenoxy group, and a sulfuroate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate typically involves multiple steps. One common method involves the reaction of 2-chloroethanol with 2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethanol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with a sulfuroyl chloride derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfuroate ester to thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学研究应用
2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate involves its interaction with molecular targets through its functional groups. The chloroethyl group can participate in nucleophilic substitution reactions, while the phenoxy and sulfuroate groups can engage in various chemical interactions. These interactions can modulate biological pathways and molecular targets, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a reagent in organic synthesis for selective acylation and dealkylation.
tert-Butyl chloride: An organochloride used in the production of other organic compounds.
2-Chloromethyl-1,3-dioxolane: Used in industrial manufacturing processes.
Uniqueness
2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various industrial and research applications .
属性
CAS 编号 |
3761-60-2 |
|---|---|
分子式 |
C18H29ClO5S |
分子量 |
392.9 g/mol |
IUPAC 名称 |
1-[1-(4-tert-butylphenoxy)propan-2-yloxy]propan-2-yl 2-chloroethyl sulfite |
InChI |
InChI=1S/C18H29ClO5S/c1-14(21-13-15(2)24-25(20)23-11-10-19)12-22-17-8-6-16(7-9-17)18(3,4)5/h6-9,14-15H,10-13H2,1-5H3 |
InChI 键 |
RNLHIRMFNJWZSE-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C)OCC(C)OS(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)









